molecular formula C8H4Cl2F3NO2 B125012 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene CAS No. 115571-66-9

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

Cat. No.: B125012
CAS No.: 115571-66-9
M. Wt: 274.02 g/mol
InChI Key: IBRWCYHTODRXJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of biologically active compounds such as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play a key role in regulating cellular functions such as cell division, signal transduction, and cell differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene typically involves the reaction of toluene with trifluoroacetic anhydride, followed by nitration and chlorination using nitric acid and aluminum chloride . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential as a precursor for synthesizing biologically active compounds .

Properties

IUPAC Name

1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRWCYHTODRXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397330
Record name 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115571-66-9
Record name 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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